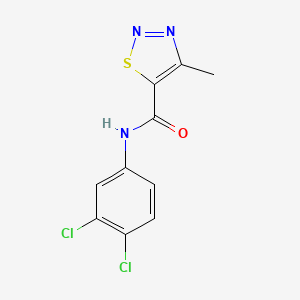

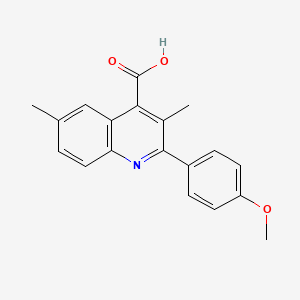

![molecular formula C21H16N4O B2493230 (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide CAS No. 1799264-90-6](/img/structure/B2493230.png)

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds like (E)-N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide, often involves transition metal catalysis or metal-free approaches. These methods allow for the functionalization of the imidazo[1,2-a]pyridine scaffold at various positions, enabling the development of compounds with desired properties for specific applications (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by the presence of heterocyclic rings, which are key to their biological and chemical properties. These structures facilitate interactions with biological targets, making them valuable in drug design and other applications (Li et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a range of chemical reactions, including functionalization at various ring positions. These reactions are crucial for modifying the compound's chemical properties for specific uses, such as in catalysis, synthesis, and as potential drug candidates. The versatility in chemical reactions and properties of these compounds highlights their significance in organic chemistry and pharmaceutical sciences.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, from material science to medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, of imidazo[1,2-a]pyridine derivatives are key factors in their application in drug design, catalysis, and material science. Understanding these properties is crucial for tailoring these compounds for specific scientific and industrial applications.

For further detailed exploration of these compounds, their synthesis, structure, and properties, the following references provide extensive insights and methodologies applicable in various fields of research and development.

Shankar, R., Tali, J. A., Sharma, B., Kumar, G., Rasool, Y., & Sharma, Y. (2023). Synthesis and site selective C-H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Link to paper.

Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K. (2019). The Diversity of Heterocyclic N-oxide Molecules: Highlights on their Potential in Organic Synthesis, Catalysis and Drug Applications. Current Organic Chemistry. Link to paper.

Applications De Recherche Scientifique

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as antiviral agents. For instance, a study by Hamdouchi et al. (1999) describes the synthesis of a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related to Enviroxime, for testing as antirhinovirus agents.

Photoluminescent Properties

The photoluminescent properties of imidazo[1,2-a]pyridine derivatives have been investigated. Li et al. (2018) synthesized a new 3-position substituted imidazo[1,2-a]pyridine ligand and examined its photoluminescent properties in coordination compounds.

Melatonin Receptor Ligands

These compounds have also been studied for their affinity to melatonin receptors. A study by El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, demonstrating their potential in this area.

Crystal Structure and Vibrational Properties

The crystal structure and vibrational properties of imidazo[1,2-a]pyridine derivatives have been extensively studied. For example, Chen et al. (2021) synthesized and characterized a specific derivative, providing insights into its molecular structure and stability.

Synthesis and Reactivity

Research has focused on synthesizing various imidazo[1,2-a]pyridine derivatives and investigating their reactivity. Kutrov et al. (2008) synthesized 2-cyanomethyl derivatives and explored their reactivity through various chemical reactions.

Antimycobacterial Activity

These compounds have been assessed for their antimycobacterial activity. A study by Lv et al. (2017) reports the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis.

Inhibitory Activity in Cancer Research

Their potential as kinase inhibitors in cancer research has been evaluated. Zhu (2015) synthesized novel imidazole acyl urea derivatives and assessed their antitumor activities, indicating their potential in cancer therapeutics.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(11-10-16-6-5-12-22-14-16)24-18-8-2-1-7-17(18)19-15-25-13-4-3-9-20(25)23-19/h1-15H,(H,24,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOBUSJQCWVOLE-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

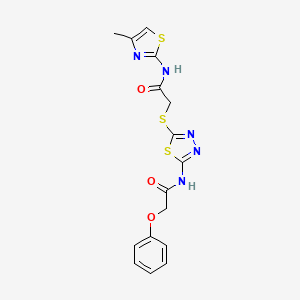

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)

![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)

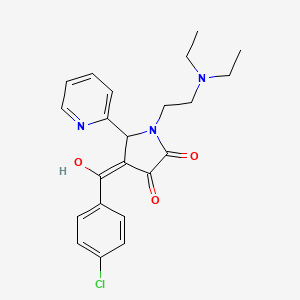

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)